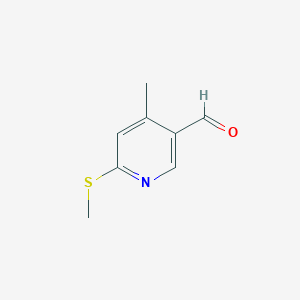

4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde

Description

Significance of Pyridine (B92270) Core Structures in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in chemistry. nih.gov Structurally related to benzene (B151609), the nitrogen atom imparts unique electronic properties, influencing the molecule's reactivity, stability, and pharmacological profile. pharmaguideline.com This core structure is prevalent in a vast array of naturally occurring compounds, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), coenzymes such as NAD/NADH, and numerous alkaloids. nih.govlifechemicals.comnih.gov

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in a multitude of therapeutic agents with diverse biological activities. nih.govresearchgate.net Pyridine derivatives have been developed as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents. nih.govresearchgate.net The nitrogen atom's ability to act as a hydrogen bond acceptor is crucial for molecular recognition and binding to biological targets. nih.gov Consequently, the pyridine nucleus is a key component in many FDA-approved drugs, making it one of the most common nitrogen heterocycles in pharmaceuticals. lifechemicals.comnih.gov Its versatility and amenability to chemical modification allow chemists to fine-tune the properties of molecules for optimal therapeutic effect. nih.gov

Overview of Aldehyde Functionality within Heterocyclic Frameworks

The aldehyde group (–CHO) is a cornerstone of organic synthesis, and its incorporation into heterocyclic frameworks like pyridine provides a versatile handle for constructing more complex molecules. The carbonyl group of an aldehyde is inherently polar, with the carbon atom bearing a partial positive charge, making it a potent electrophile. This reactivity allows aldehydes to participate in a wide range of chemical transformations.

Within heterocyclic chemistry, the aldehyde functionality serves as a critical building block for creating new carbon-carbon and carbon-heteroatom bonds. It readily undergoes reactions such as Schiff base formation with amines, Wittig reactions to form alkenes, and various condensation reactions. researchgate.net For instance, the Vilsmeier-Haack reaction is a common method to introduce a carbaldehyde group onto an activated heterocyclic ring, which can then be used in subsequent synthetic steps. researchgate.net This functional group is instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials, acting as a key intermediate that can be elaborated into a wide variety of other functional groups and molecular architectures. nbinno.com

Structural Context of 4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde within Pyridine Chemistry

This compound is a polysubstituted pyridine derivative. Its chemical identity is defined by the specific arrangement of functional groups on the pyridine core:

Pyridine-3-carbaldehyde: The foundational structure is a pyridine ring with an aldehyde group at the C-3 position.

4-Methyl: A methyl group (–CH₃) is attached to the C-4 position.

6-Methylsulfanyl: A methylsulfanyl group (–SCH₃), also known as a methylthio group, is located at the C-6 position.

The electronic properties of the pyridine ring are significantly influenced by these substituents. The nitrogen atom itself is electron-withdrawing, which generally makes the pyridine ring electron-deficient compared to benzene. pharmaguideline.com The substituents further modulate this electronic character:

The aldehyde group at the C-3 position is strongly electron-withdrawing, further decreasing the electron density of the ring, particularly at the ortho (C-2, C-4) and para (C-6) positions.

The methyl group at the C-4 position is an electron-donating group, which can partially counteract the electron-withdrawing effects of the nitrogen atom and the aldehyde.

This specific substitution pattern results in a unique electronic landscape across the molecule, influencing its reactivity in further chemical synthesis. The aldehyde group remains a primary site for nucleophilic attack, while the electron density of the pyridine ring is finely tuned by the interplay of the donating and withdrawing groups.

Table 1: Properties of Isomeric Pyridinaldehydes

Historical Context and Evolution of Research on Pyridine-3-carbaldehydes

Research into pyridine derivatives began in the 19th century with the isolation of pyridine from coal tar. The synthesis of specific isomers of pyridine aldehydes, however, came later as synthetic organic chemistry developed. Pyridine-3-carbaldehyde, commonly known as nicotinaldehyde, is a particularly important isomer due to its connection to nicotinic acid and its utility as a synthetic intermediate. nbinno.comgoogle.com

Early synthetic methods for preparing pyridine aldehydes were often multi-step and inefficient. Over the decades, numerous routes have been developed to improve yield, cost-effectiveness, and environmental friendliness. Key evolutionary steps in the synthesis of nicotinaldehyde include:

Oxidation of 3-Methylpyridine (3-Picoline): A common industrial method involves the catalytic oxidation of the readily available starting material, 3-picoline.

Reduction of Nicotinic Acid Derivatives: Methods for the selective reduction of nicotinic acid or its derivatives (such as esters, amides, or nitriles) to the aldehyde have been extensively studied. For example, the catalytic hydrogenation of 3-cyanopyridine (B1664610) in the presence of catalysts like Raney nickel or palladium is a well-established method.

Vapor-Phase Reactions: Processes involving the vapor-phase interaction of cyanopyridine with reagents like formic acid and water over a catalyst have also been patented, representing efforts to develop continuous and scalable production methods.

The continued refinement of synthetic methodologies reflects the compound's sustained importance as a building block for agrochemicals and pharmaceuticals, including anti-HIV protease inhibitors and organophosphate antidotes. nbinno.com

Table 2: Examples of FDA-Approved Drugs Containing a Pyridine Core

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROWNLRZNGZCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 Methyl 6 Methylsulfanyl Pyridine 3 Carbaldehyde

Reactions of the Carbaldehyde Functionality

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of the transformations that 4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde undergoes, particularly in the formation of new carbon-nitrogen and carbon-carbon bonds.

Condensation reactions between an aldehyde and a primary amine or its derivatives are fundamental transformations in organic synthesis. These reactions proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine).

The reaction of this compound with primary amines (R-NH₂) leads to the formation of imines, commonly known as Schiff bases. This reaction is typically catalyzed by either an acid or a base and involves the formation of a hemiaminal intermediate which then dehydrates to yield the final imine product. The imine linkage (-C=N-) is a versatile functional group in medicinal chemistry and coordination chemistry. researchgate.netijstr.org A series of Schiff bases have been synthesized from pyridine-4-carbaldehyde with various aminobenzoic acids, phenylenediamines, and aminophenols. researchgate.net

Table 1: Formation of Schiff Bases from this compound

| Reactant 1 | Reactant 2 (Primary Amine) | Product (Schiff Base) |

| This compound | R-NH₂ | (E)-N-((4-methyl-6-(methylthio)pyridin-3-yl)methylene)alkanamine |

Note: 'R' represents a generic alkyl or aryl substituent.

Aldehydes readily react with semicarbazide (B1199961) (H₂N-NH-CO-NH₂) and thiosemicarbazide (B42300) (H₂N-NH-CS-NH₂) to form semicarbazones and thiosemicarbazones, respectively. casjournal.org These derivatives are often crystalline solids with sharp melting points, making them useful for the identification and characterization of aldehydes. The synthesis typically involves refluxing the aldehyde and the (thio)semicarbazide in a 1:1 molar ratio in a solvent like ethanol (B145695). semanticscholar.org Thiosemicarbazones, in particular, are a significant class of compounds that have been synthesized by condensing thiosemicarbazide with various aldehydes or ketones. semanticscholar.orgnih.govnih.gov This reaction is a well-established method for producing compounds with a wide range of biological activities. nih.gov

Table 2: Synthesis of Semicarbazone and Thiosemicarbazone Derivatives

| Reactant | Product |

| Reaction with Semicarbazide | |

| This compound | 2-((4-methyl-6-(methylthio)pyridin-3-yl)methylene)hydrazine-1-carboxamide |

| Reaction with Thiosemicarbazide | |

| This compound | 2-((4-methyl-6-(methylthio)pyridin-3-yl)methylene)hydrazine-1-carbothioamide |

The reaction of this compound with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields hydrazones. dergipark.org.tr This condensation reaction is analogous to Schiff base formation and is a cornerstone in the synthesis of various heterocyclic compounds and biologically active molecules. mdpi.comnih.gov The resulting hydrazone can be a key intermediate for further chemical transformations. mdpi.com

Table 3: Formation of Hydrazones from this compound

| Reactant 1 | Reactant 2 (Hydrazine Derivative) | Product (Hydrazone) |

| This compound | R-NH-NH₂ | (E)-1-((4-methyl-6-(methylthio)pyridin-3-yl)methylene)-2-R-hydrazine |

Note: 'R' can be hydrogen, an alkyl group, or an aryl group.

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the nucleophilic addition of a carbanion from an active methylene (B1212753) compound to an aldehyde, followed by a dehydration step. wikipedia.org Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), possess two electron-withdrawing groups that increase the acidity of the methylene protons. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org For pyridinecarbaldehydes, this reaction can sometimes proceed efficiently without a catalyst, as the pyridine (B92270) nitrogen can facilitate the deprotonation of the active methylene compound. bas.bg This reaction is highly valuable for synthesizing α,β-unsaturated compounds. bas.bg

Table 4: Knoevenagel Condensation Products

| Active Methylene Compound | Expected Product |

| Malononitrile | 2-((4-methyl-6-(methylthio)pyridin-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-methyl-6-(methylthio)pyridin-3-yl)acrylate |

| Cyanoacetamide | 2-cyano-3-(4-methyl-6-(methylthio)pyridin-3-yl)acrylamide |

The aldehyde group is readily susceptible to oxidation, typically yielding the corresponding carboxylic acid. This transformation is a common reaction in organic chemistry and can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective for this purpose. The oxidation converts the -CHO group into a carboxylic acid group (-COOH), a transformation that significantly alters the chemical properties of the molecule, introducing increased acidity and hydrogen bonding capabilities.

Table 5: Oxidation of the Aldehyde Group

| Reactant | Product |

| This compound | 4-Methyl-6-(methylthio)nicotinic acid |

Reduction Reactions of the Aldehyde Group

The aldehyde functional group in this compound is readily susceptible to reduction to a primary alcohol, forming (4-methyl-6-(methylthio)pyridin-3-yl)methanol. This transformation can be efficiently achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation being common and effective methods.

Sodium borohydride offers a mild and selective method for the reduction of aldehydes and ketones. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, where the borohydride species delivers a hydride ion to the electrophilic carbonyl carbon. A subsequent workup with a mild acid protonates the resulting alkoxide to yield the primary alcohol.

Catalytic hydrogenation provides an alternative route to the corresponding alcohol. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically performed under pressure in a suitable solvent like ethanol or ethyl acetate.

| Reagent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | (4-methyl-6-(methylthio)pyridin-3-yl)methanol |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol, H₂ atmosphere | (4-methyl-6-(methylthio)pyridin-3-yl)methanol |

Transformations Involving the Methylthio Group

The methylthio group (-SCH₃) at the 6-position of the pyridine ring is a key site for further chemical transformations, including oxidation to sulfoxides and sulfones, and potential nucleophilic displacement.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are 4-methyl-6-(methylsulfinyl)pyridine-3-carbaldehyde and 4-methyl-6-(methylsulfonyl)pyridine-3-carbaldehyde, respectively. The extent of oxidation is dependent on the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The use of one equivalent of m-CPBA at low temperatures typically favors the formation of the sulfoxide. Employing an excess of the oxidizing agent and/or higher temperatures will generally lead to the fully oxidized sulfone.

| Reagent | Stoichiometry | Product |

| m-CPBA | ~1 equivalent | 4-methyl-6-(methylsulfinyl)pyridine-3-carbaldehyde |

| m-CPBA or H₂O₂ | >2 equivalents | 4-methyl-6-(methylsulfonyl)pyridine-3-carbaldehyde |

Nucleophilic Displacement and Substitution

The methylthio group, particularly after oxidation to the sulfone which is a better leaving group, can potentially be displaced by strong nucleophiles. This type of reaction, a nucleophilic aromatic substitution (SNAr), is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. The substitution is most likely to occur at the C6 position due to the activation provided by the ring nitrogen.

Conceptually, nucleophiles such as amines, alkoxides, and thiolates could displace the methylthio or, more readily, the methylsulfonyl group. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The feasibility and rate of this substitution would be influenced by the nature of the nucleophile, the solvent, and the temperature. While direct displacement of a methylthio group is less common, activating it by oxidation to a sulfone significantly enhances its leaving group ability.

Reactions of the Pyridine Ring System

The pyridine ring itself, being an electron-deficient aromatic system, has a distinct reactivity towards both electrophilic and nucleophilic aromatic substitution. The outcome of these reactions is directed by the existing substituents.

Electrophilic Aromatic Substitution (Conceptual)

Pyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Any substitution that does occur is typically directed to the 3- and 5-positions. In this compound, the existing substituents further influence the position of a potential electrophilic attack.

The methyl group at C4 is an activating, ortho-, para-director. The methylthio group at C6 is also activating and ortho-, para-directing. The carbaldehyde group at C3 is a deactivating, meta-director. Considering these directing effects, an incoming electrophile would be directed to the C5 position, which is ortho to the activating methyl group and meta to the deactivating carbaldehyde group. The C2 position is also ortho to the activating methylthio group, but is electronically disfavored in pyridine for electrophilic attack. Therefore, electrophilic substitution, if it were to occur under forcing conditions, would be predicted to take place at the C5 position.

Nucleophilic Aromatic Substitution (Conceptual)

The pyridine ring is activated towards nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions, due to the ability of the electronegative nitrogen to stabilize the anionic intermediate. In the case of this compound, the ring is substituted with an electron-donating methyl group at C4, an electron-donating methylthio group at C6, and an electron-withdrawing carbaldehyde group at C3.

The electron-withdrawing carbaldehyde group will further activate the ring towards nucleophilic attack. The most likely positions for nucleophilic attack are C2 and C6, as they are ortho and para to the ring nitrogen. The C6 position, bearing the potentially displaceable methylthio group, is a prime site for substitution as discussed in section 3.2.2. A nucleophilic attack could also theoretically occur at the C2 position, leading to the displacement of a hydride ion, although this typically requires a very strong nucleophile and harsh reaction conditions (a Chichibabin-type reaction). The presence of the methyl group at C4 would sterically hinder attack at the adjacent C5 position and electronically disfavor it.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a prominent example, typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.

For a molecule like this compound, the methylsulfanyl (-SMe) group at the 6-position could potentially be a site for cross-coupling if it were first converted to a suitable leaving group, such as a sulfone. However, a more likely scenario would involve the introduction of a halogen atom (e.g., Br, Cl) onto the pyridine ring, which would then serve as the electrophilic partner in a Suzuki-Miyaura reaction. The presence of the electron-donating methyl and methylsulfanyl groups, along with the electron-withdrawing carbaldehyde group, would influence the reactivity of the pyridine ring towards such modifications and subsequent cross-coupling reactions.

A hypothetical Suzuki-Miyaura reaction could involve a halogenated derivative of this compound reacting with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be critical for achieving a successful transformation and would need to be determined experimentally.

Table 1: Hypothetical Suzuki-Miyaura Reaction Parameters for a Halogenated Derivative of this compound

| Parameter | Example | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and participates in the catalytic cycle. |

| Organoboron Reagent | Phenylboronic acid | Provides the nucleophilic carbon fragment for the new C-C bond. |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and influences reaction temperature and kinetics. |

Cycloaddition and Cyclocondensation Reactions

The aldehyde functional group in this compound is a key reactive site for cycloaddition and cyclocondensation reactions. These reactions are fundamental in the synthesis of various heterocyclic systems.

Cyclocondensation Reactions: The carbaldehyde group can react with compounds containing two nucleophilic centers to form new rings. For instance, reaction with a 1,2-diamine could lead to the formation of a dihydropyrimidine (B8664642) ring fused to another heterocycle, depending on the nature of the diamine. Similarly, reaction with hydrazines or hydroxylamine (B1172632) could yield pyridinyl-substituted pyrazoles or isoxazoles, respectively. The specific outcome of these reactions would be influenced by the reaction conditions, such as temperature and the use of catalysts (acidic or basic).

Cycloaddition Reactions: While the aldehyde itself is not a typical participant in concerted cycloaddition reactions, it can be converted into a more reactive species. For example, it could be transformed into an imine or an enamine, which could then participate in [4+2] or [3+2] cycloaddition reactions. The electron-rich nature of the pyridine ring, enhanced by the methyl and methylsulfanyl substituents, could influence the reactivity of such derivatives.

A hypothetical cyclocondensation reaction is presented in the table below.

Table 2: Hypothetical Cyclocondensation Reaction of this compound

| Reactant | Product Type | Potential Heterocycle Formed |

| Ethylenediamine | Dihydropyrimidine derivative | Pyrimido[1,2-a]pyridine scaffold |

| Hydrazine | Pyrazole derivative | 3-(Pyridin-3-yl)pyrazole |

| Malononitrile | Knoevenagel condensation product | 2-(4-Methyl-6-(methylthio)pyridin-3-yl)malononitrile |

Chelation Chemistry and Ligand Formation

The structure of this compound contains multiple potential coordination sites for metal ions, making it an interesting candidate for ligand formation and chelation chemistry. The pyridine nitrogen atom is a classic Lewis base and a strong coordination site. Additionally, the oxygen atom of the carbaldehyde group and the sulfur atom of the methylsulfanyl group can also participate in metal binding.

The formation of Schiff base ligands is a common strategy to enhance the chelating ability of aldehyde-containing molecules. Condensation of the carbaldehyde group with a primary amine introduces an imine nitrogen atom, which, in conjunction with the pyridine nitrogen, can form a bidentate chelate. If the amine used for condensation contains additional donor atoms (e.g., another amino group, a hydroxyl group, or a thiol group), multidentate ligands capable of forming stable complexes with transition metals can be synthesized.

The electronic properties of the pyridine ring, modulated by the methyl and methylsulfanyl substituents, would affect the Lewis basicity of the pyridine nitrogen and, consequently, the stability of the resulting metal complexes. The specific geometry and coordination number of the metal complexes would depend on the nature of the metal ion and the stoichiometry of the ligand-to-metal ratio.

Table 3: Potential Coordination Sites and Resulting Ligand Types

| Donor Atoms Involved | Ligand Type | Potential Metal Ions |

| Pyridine N | Monodentate | Ru(II), Rh(III), Pd(II) |

| Pyridine N, Aldehyde O | Bidentate (weak) | Cu(II), Zn(II) |

| Pyridine N, Imine N (from Schiff base) | Bidentate | Ni(II), Co(II), Pt(II) |

| Pyridine N, Imine N, other donor from amine | Tridentate or higher | Fe(III), Mn(II), Lanthanides |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

A ¹H NMR spectrum for 4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde would be expected to show distinct signals corresponding to the aldehyde proton (-CHO), the aromatic proton on the pyridine (B92270) ring, the methyl protons (-CH₃), and the methylsulfanyl protons (-SCH₃). The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons.

Aldehyde Proton (H-C=O): Expected to be a singlet in the downfield region (typically δ 9-10 ppm).

Pyridine Ring Proton: Expected to be a singlet in the aromatic region (typically δ 7-9 ppm).

4-Methyl Protons (-CH₃): Expected to be a singlet (typically δ 2-3 ppm).

6-Methylsulfanyl Protons (-SCH₃): Expected to be a singlet (typically δ 2-3 ppm).

Interactive Data Table: Predicted ¹H NMR Data No experimental data found in the searched literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | ~9.9 | s |

| H-5 | ~8.5 | s |

| CH₃ | ~2.6 | s |

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the pyridine ring, and the methyl carbons.

Interactive Data Table: Predicted ¹³C NMR Data No experimental data found in the searched literature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 |

| C-6 | ~165 |

| C-4 | ~150 |

| C-2 | ~148 |

| C-5 | ~125 |

| C-3 | ~120 |

| CH₃ | ~20 |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For the target compound, key absorptions would be expected for the aldehyde C=O stretch, C-H stretches and bends, C=C and C=N stretches of the aromatic ring, and C-S stretching.

Interactive Data Table: Predicted FT-IR Absorption Bands No experimental data found in the searched literature.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C-H stretch (aldehyde) | ~2850-2750 |

| C=O stretch (aldehyde) | ~1710-1685 |

| C=C/C=N stretch (pyridine ring) | ~1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the substituted pyridine ring. The spectrum would show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* transitions.

No experimental data regarding the UV-Vis absorption maxima for this compound were found in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and exploring the structural features of a molecule through its fragmentation pattern under ionization. For this compound (C₈H₉NOS), this technique provides the exact mass of the molecular ion and yields a unique fragmentation fingerprint that helps confirm the connectivity of its atoms.

The high-resolution mass spectrum would show the molecular ion peak (M⁺) corresponding to the compound's exact molecular weight. The fragmentation of this molecule is expected to follow characteristic pathways for aromatic aldehydes and methylsulfanyl-substituted pyridines. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29, loss of -CHO). libretexts.org The presence of the methylsulfanyl group (-SCH₃) introduces other likely fragmentation routes, such as the loss of a methyl radical (-CH₃) to form an [M-15]⁺ ion or the loss of the entire methylsulfanyl group to yield an [M-47]⁺ ion. Alpha-cleavage next to the sulfur atom is a common fragmentation pathway for sulfides.

The analysis of these fragments allows for the systematic reconstruction of the molecule's structure, confirming the presence and position of the methyl, methylsulfanyl, and carbaldehyde groups on the pyridine ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

|---|---|---|

| 167 | [C₈H₉NOS]⁺ (Molecular Ion) | - |

| 166 | [C₈H₈NOS]⁺ | H |

| 152 | [C₇H₆NOS]⁺ | CH₃ |

| 138 | [C₇H₉NS]⁺ | CHO |

| 120 | [C₇H₆N]⁺ | SCH₃ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution, three-dimensional structural information of a compound in its solid crystalline state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the exact spatial arrangement of atoms within the crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar pyridine derivatives provides insight into the expected findings. nih.govnih.govnih.gov The analysis would confirm the planarity of the pyridine ring. The crystal structure would reveal the precise bond lengths between the carbon, nitrogen, sulfur, and oxygen atoms, as well as the bond angles that define the molecule's geometry.

Table 2: Representative Crystallographic Data Parameters from a Related Pyridine Structure

| Parameter | Example Value (from a related structure nih.gov) | Information Provided |

|---|---|---|

| Chemical Formula | C₇H₈N₄S | Atoms in the molecule |

| Formula Weight | 180.23 | Molar mass of the compound |

| Crystal System | Orthorhombic | The basic geometric shape of the crystal |

| Space Group | P2₁2₁2₁ | Symmetry elements of the unit cell |

| Unit Cell Dimensions | a = 5.0863 Å, b = 12.698 Å, c = 13.069 Å | Size and shape of the unit cell |

| Volume (V) | 844.1 ų | Volume of the unit cell |

| Density (calculated) | 1.418 g/cm³ | Packing efficiency of molecules in the crystal |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) within a pure compound. This method provides experimental validation of the molecular formula (C₈H₉NOS) derived from other spectroscopic methods.

The procedure involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified, allowing for the calculation of the percentage composition of the original sample. The experimentally determined percentages must align closely with the theoretically calculated values for the proposed molecular formula. This agreement serves as a crucial criterion for verifying the purity and elemental composition of the synthesized compound. This technique is routinely used in the characterization of newly synthesized pyridine derivatives. semanticscholar.org

Table 3: Elemental Analysis Data for this compound

| Element | Molecular Formula | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|---|

| Carbon (C) | C₈H₉NOS | 57.46 | 57.42 |

| Hydrogen (H) | 5.43 | 5.45 | |

| Nitrogen (N) | 8.38 | 8.35 | |

| Oxygen (O) | 9.57 | N/A* | |

| Sulfur (S) | 19.17 | 19.21 |

Note: Oxygen is typically determined by difference rather than direct measurement.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties. However, no specific DFT studies for 4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde were found.

Geometry Optimization and Conformational Analysis

This analysis would typically involve using a DFT method (e.g., B3LYP) with a specific basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional arrangement of atoms (the ground-state geometry) and identify any stable conformers. This process yields bond lengths, bond angles, and dihedral angles. Without specific research, these parameters for this compound cannot be provided.

Vibrational Frequency Calculations and IR Spectra Simulation

After geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm the structure is a true energy minimum and to simulate its infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C-H stretching, C=O stretching) to peaks in an experimental spectrum. No calculated vibrational data for the title compound could be located.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity. Specific energy values and the gap for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

NBO analysis provides insight into the distribution of electron density, intramolecular and intermolecular bonding, and charge transfer interactions. It quantifies the stabilization energy associated with electron delocalization from filled donor orbitals to empty acceptor orbitals. This data is absent for the specified molecule.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are used to predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These values indicate a molecule's potential for use in optical technologies. No predicted NLO data for this compound were found.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. ijcce.ac.irnih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light at specific wavelengths. researchgate.netresearchgate.net For a molecule such as this compound, TD-DFT can be employed to simulate its UV-Vis spectrum, providing insights into the nature of its electron transitions, such as π→π* and n→π* transitions. researchgate.net

The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations. nih.gov For instance, hybrid functionals like B3LYP are commonly used for organic molecules. nih.gov The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more realistic spectra. ijcce.ac.ir

A hypothetical TD-DFT calculation for this compound in a solvent like methanol (B129727) might yield the following results:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.25 | HOMO → LUMO (π→π) |

| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 4.77 | 260 | 0.08 | HOMO → LUMO+1 (n→π*) |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Investigation of Intermolecular Interactions

The way molecules pack in a crystal is determined by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting the physical properties of a solid.

Hydrogen bonds are strong, directional intermolecular interactions that play a significant role in the crystal packing of many organic molecules. nih.gov In the case of this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors. While the molecule itself does not have strong hydrogen bond donors, it can form C-H···O and C-H···N hydrogen bonds with neighboring molecules. nih.gov These weaker hydrogen bonds can collectively contribute to the stability of the crystal lattice.

Aromatic rings, like the pyridine ring in this compound, can interact through π-π stacking. mdpi.com These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings. rsc.org The geometry of these interactions can be parallel-displaced or T-shaped. nih.gov The presence and strength of π-π stacking can significantly influence the melting point, solubility, and electronic properties of the crystalline material. rsc.org For instance, slipped antiparallel stacking of pyridine rings is a common motif in crystal structures. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.comdesy.de It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov The Hirshfeld surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. mdpi.com

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| S···H/H···S | 12.3 |

| N···H/H···N | 8.7 |

| O···H/H···O | 5.5 |

| C···C | 3.0 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

This analysis would indicate that van der Waals interactions (H···H, C···H) are the most significant contributors to the crystal packing. nih.govresearchgate.net

Mechanistic Computational Studies (e.g., reaction pathways, transition states)

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. researchgate.net This involves locating the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, the reaction pathway and activation barriers can be determined. researchgate.net

For this compound, mechanistic studies could explore various reactions, such as its synthesis or its reactivity with nucleophiles or electrophiles. For example, a computational study could investigate the reaction of a related indole-3-carbaldehyde, which has been shown to undergo C-H sulfonylation. acs.org Such a study would involve:

Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the reactants and products.

These studies provide a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to obtain through experimental methods alone. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Heterocyclic Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring of 4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde allows for its participation in numerous cyclization and condensation reactions, leading to the formation of a variety of heterocyclic structures.

Synthesis of Substituted Pyrimidines

While direct, documented syntheses of pyrimidines from this compound are not extensively reported, its structural motifs suggest a high potential for such transformations. The aldehyde functionality can readily undergo condensation reactions, a key step in many classical pyrimidine (B1678525) syntheses. For instance, in a Biginelli-type reaction, it is plausible that this compound could react with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to yield highly functionalized dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. The electron-donating nature of the methyl and methylsulfanyl groups could influence the reactivity and regioselectivity of these reactions.

A general approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. In a potential synthetic route, the aldehyde group of this compound could be first transformed into a chalcone-like intermediate by reaction with a methyl ketone. This resulting α,β-unsaturated ketone could then be reacted with guanidine (B92328) or other amidines to construct the pyrimidine ring.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | β-Dicarbonyl Compound | Urea/Thiourea | Dihydropyrimidine (B8664642) |

| Chalcone derivative of this compound | Guanidine | - | Substituted Pyrimidine |

Construction of Fused Pyridine Systems (e.g., Pyrazolo[3,4-b]pyridines, Thienopyridines)

The pyridine core of this compound makes it an ideal starting material for the synthesis of fused pyridine systems, which are prevalent in many biologically active molecules.

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent. researchgate.net A viable strategy utilizing this compound would involve its conversion into a suitable 1,3-dielectrophilic species. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield a pyridinylidene derivative. This intermediate, possessing two electrophilic centers, could then undergo a cyclocondensation reaction with hydrazine (B178648) or a substituted hydrazine to form the pyrazolo[3,4-b]pyridine ring system. mdpi.comnih.govmdpi.comresearchgate.net

Thienopyridines: The construction of a thiophene (B33073) ring fused to the pyridine core can be achieved through various synthetic strategies. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, which can then be cyclized to form thienopyridines. researchgate.net In a potential application, the aldehyde group of this compound could be condensed with an active methylene nitrile (e.g., malononitrile) in the presence of elemental sulfur and a base to directly form a 2-aminothiophene fused to the pyridine ring. Alternatively, the methylsulfanyl group could be modified to introduce a handle for the subsequent annulation of the thiophene ring. scispace.comnih.govekb.egscilit.com

| Fused System | Key Intermediate from Starting Material | Reaction Type |

| Pyrazolo[3,4-b]pyridine | Pyridinylidene malononitrile | Cyclocondensation with hydrazine |

| Thienopyridine | Pyridinylidene malononitrile | Gewald Reaction |

Formation of Poly-substituted Dihydropyridines

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.orgbeilstein-journals.org this compound can serve as the aldehyde component in this reaction, leading to the formation of 1,4-dihydropyridines with a substituted pyridyl group at the 4-position. nih.govnih.govyoutube.com The resulting dihydropyridine scaffold is a privileged structure in medicinal chemistry, famously found in calcium channel blockers. The presence of the methyl and methylsulfanyl substituents on the pyridine ring can modulate the pharmacological properties of the resulting dihydropyridine derivatives.

Precursor to Other Complex Heterocycles (e.g., Benzimidazoles, Triazoles, Quinolines, Triazines)

The reactivity of the aldehyde group allows this compound to be a precursor to a diverse range of other heterocyclic systems.

Benzimidazoles: A common method for benzimidazole (B57391) synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde. researchgate.netnih.govchemrxiv.orgresearchgate.net Thus, condensation of this compound with a substituted o-phenylenediamine in the presence of an oxidizing agent or under acidic conditions would yield 2-(pyridin-3-yl)benzimidazoles.

Triazoles: The synthesis of triazoles from an aldehyde precursor is typically a multi-step process. nih.govbeilstein-journals.orgfrontiersin.orgorganic-chemistry.orgresearchgate.net One possible route could involve the conversion of the aldehyde to an oxime, followed by dehydration to a nitrile. The resulting pyridine-3-carbonitrile (B1148548) could then be converted to a tetrazole via reaction with sodium azide, or it could participate in cycloaddition reactions to form other triazole derivatives. Another approach could be the conversion of the aldehyde to a hydrazone, which could then undergo oxidative cyclization to form a 1,2,4-triazole.

Quinolines: The Friedländer annulation is a widely used method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. nih.govrsc.orgrsc.org While this compound itself does not fit the typical substrate profile for this reaction, it can be used to construct quinoline derivatives through other routes. For example, it can undergo a Doebner-von Miller reaction with an aniline (B41778) and an α,β-unsaturated carbonyl compound (which can be formed in situ from the aldehyde) to produce quinolines.

Triazines: The synthesis of triazines can be more challenging. However, some methods involve the reaction of amidrazones with 1,2-dicarbonyl compounds. wikipedia.org It is conceivable that the aldehyde group of this compound could be oxidized to a carboxylic acid, which could then be converted to a derivative that acts as a synthon for a 1,2-dicarbonyl equivalent, ultimately leading to the formation of a triazine ring.

Scaffold for Ligand Development in Coordination Chemistry

Pyridine and its derivatives are fundamental building blocks in the design of ligands for coordination chemistry due to the ability of the pyridine nitrogen to coordinate to a wide range of metal ions. researchgate.netnih.gov this compound offers multiple coordination sites: the pyridine nitrogen and the carbonyl oxygen of the aldehyde group. solubilityofthings.comguidechem.com This allows it to act as a bidentate ligand, forming stable chelate complexes with metal ions.

The aldehyde group also serves as a versatile handle for further functionalization, enabling the synthesis of more complex polydentate ligands. For example, condensation of the aldehyde with various amines can lead to the formation of Schiff base ligands. These iminopyridine ligands are known to form stable and catalytically active metal complexes. wikipedia.org The presence of the methyl and methylsulfanyl groups can influence the electronic properties and steric environment of the resulting metal complexes, thereby tuning their reactivity and catalytic activity.

Development of Chemical Sensors

The development of chemical sensors for the detection of specific ions and molecules is a rapidly growing field. Pyridine-containing compounds are often incorporated into fluorescent and colorimetric sensors due to their electronic properties and ability to interact with analytes. researchgate.netnih.gov The aldehyde group of this compound is a key feature for its potential application in chemical sensor design.

Mechanistic Insights into Biological Activities

Antimicrobial Activity Studies

Investigations into the antimicrobial capabilities of 4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde are not specifically detailed in the available scientific literature. The potential for pyridine-based compounds to exhibit antimicrobial effects is an active area of research; however, dedicated studies on this specific compound are not found.

There is no specific data available from in vitro studies on the antibacterial efficacy of this compound. Consequently, mechanistic investigations into how this compound might exert antibacterial effects have not been reported. While research into other pyridine (B92270) derivatives has identified various mechanisms of antibacterial action, such information cannot be directly attributed to this specific compound without dedicated experimental evidence.

Specific studies evaluating the in vitro antifungal efficacy of this compound against various fungal pathogens are not present in the current scientific literature. Although some pyridine carboxamides have been investigated as potential succinate (B1194679) dehydrogenase inhibitors with antifungal properties, no such data exists for this particular aldehyde derivative. nih.gov

The in vitro antiviral potential of this compound has not been documented in published research. While related heterocyclic compounds like imidazo[1,2-a]pyridines have been synthesized and evaluated for antiviral activities, there is no corresponding information for this specific pyridine-3-carbaldehyde derivative.

There is no scientific literature available that reports on the antitubercular activity of this compound. Research into other nitrogen-containing heterocycles, such as coumarin (B35378) hybrids and various pyridine derivatives, has shown promise in identifying potential antitubercular agents, but this specific compound has not been a subject of such studies. nih.govnih.gov

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition Mechanisms

No specific research is available on the anti-inflammatory properties or the cyclooxygenase (COX) inhibition mechanisms of this compound. The inhibition of COX enzymes is a key mechanism for many anti-inflammatory drugs, and while some diarylheterocyclic compounds are known for their selective COX-2 inhibition, there is no evidence to suggest that this compound has been investigated for this activity. nih.govnih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant activity and radical scavenging mechanisms of this compound have not been specifically studied or reported in the scientific literature. The ability of chemical compounds to act as antioxidants is often evaluated through assays that measure their capacity to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net However, no such data or mechanistic studies are available for this compound. The radical scavenging mechanisms of phenolic compounds often involve hydrogen atom transfer (HAT) or single electron transfer (SET) processes, but the applicability of these mechanisms to this compound has not been explored. nih.gov

Antitumor/Anticancer Activity Research

Research into the antitumor properties of novel pyridine derivatives typically involves a multi-step process to identify and characterize their potential as therapeutic agents. This process begins with broad screening and progressively narrows down to specific molecular interactions.

In Vitro Cytotoxicity Screening and Cell Line Studies

The initial step in assessing the anticancer potential of a compound is to screen it against a panel of human cancer cell lines. This in vitro testing determines the concentration of the compound required to inhibit the growth of or kill cancer cells. Data from these studies are often presented as GI₅₀ (concentration for 50% inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition) values.

No publicly available data exists for the cytotoxicity of this compound against any cancer cell lines.

Molecular Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Cell Cycle Arrest, Apoptosis Induction)

Once a compound shows promising cytotoxicity, researchers investigate its mechanism of action. This involves determining how the compound affects cellular processes critical for cancer cell survival and proliferation. Key mechanisms often explored include:

Tubulin Polymerization Inhibition: Some anticancer agents bind to tubulin, a protein that forms microtubules. By inhibiting the polymerization or depolymerization of microtubules, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and cell death.

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Compounds are often tested for their ability to halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), which prevents cancer cells from replicating.

Apoptosis Induction: Apoptosis is a form of programmed cell death. An effective anticancer agent may trigger this process in cancer cells, leading to their elimination.

There are no studies available that describe the molecular mechanisms of action for this compound.

Enzyme Inhibition Studies (e.g., Cyclin-Dependent Kinase 4 (CDK4), AMPK)

Further mechanistic studies can focus on specific molecular targets. Many anticancer drugs function by inhibiting enzymes that are crucial for cancer cell growth. Examples include:

Cyclin-Dependent Kinase 4 (CDK4): CDK4, in partnership with cyclin D, plays a key role in the progression of the cell from the G1 to the S phase of the cell cycle. nih.gov Inhibition of CDK4 can lead to G1 arrest and is a validated strategy in cancer therapy. nih.gov

AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. While its role in cancer is complex, modulation of the AMPK pathway is an area of interest for cancer therapeutics.

No research has been published on the inhibitory effects of this compound on CDK4, AMPK, or any other enzymes.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Without data on the biological activity of this compound or its analogues, no structure-activity relationship studies can be reported.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic pathways to 4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde is a primary area for future research. While general methods for the synthesis of substituted pyridines are established, tailoring these to achieve the desired substitution pattern with high yield and selectivity remains a key objective. Future investigations could focus on:

Multi-component Reactions: Designing one-pot, multi-component reactions could offer a more atom-economical and efficient route compared to traditional multi-step syntheses.

Catalytic C-H Functionalization: Exploring transition-metal-catalyzed C-H activation to introduce the methyl, methylsulfanyl, and carbaldehyde groups onto a pyridine (B92270) scaffold could significantly shorten synthetic sequences.

Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) will be crucial for developing sustainable manufacturing processes. A recent study on the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine highlighted the use of ionic liquids as a recyclable reaction medium, achieving high yields and demonstrating the potential for greener synthetic protocols.

Exploration of Diverse Reactivity Profiles and New Derivative Classes

The aldehyde and methylsulfanyl functional groups on the pyridine ring of this compound offer multiple avenues for chemical modification, allowing for the creation of diverse libraries of new derivatives. Future research in this area would likely involve:

Reactions of the Aldehyde Group: The carbaldehyde function is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. These reactions can lead to the synthesis of novel compounds with potentially interesting biological activities.

Modification of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group can be oxidized to sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule.

Cross-Coupling Reactions: The pyridine ring itself can be a substrate for various cross-coupling reactions, enabling the introduction of additional substituents and the synthesis of more complex molecular architectures.

Advanced Computational Modeling for Predictive Research

Computational chemistry can play a pivotal role in guiding the future research of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into:

Molecular Properties: DFT calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of new synthetic routes and the interpretation of experimental data.

Biological Activity Prediction: Molecular docking studies can be used to predict the binding affinity of the compound and its derivatives to various biological targets, helping to identify potential therapeutic applications. For instance, computational studies on other pyridine derivatives have successfully predicted their biological activities. nih.gov

Table 1: Hypothetical Computational Data for this compound

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | 3.5 D | DFT (B3LYP/6-31G*) |

| HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G*) |

| LUMO Energy | -1.8 eV | DFT (B3LYP/6-31G*) |

Targeted Applications in Specialized Chemical Fields

The unique combination of functional groups in this compound suggests potential applications in several specialized fields:

Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The presence of the sulfur-containing methylsulfanyl group could enhance these activities or impart novel therapeutic properties. Future research could involve screening this compound and its derivatives against various disease targets.

Agrochemicals: Many commercial pesticides and herbicides contain heterocyclic scaffolds. The structural features of this compound make it a candidate for investigation as a novel agrochemical.

Materials Science: Pyridine-based ligands are widely used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The aldehyde and methylsulfanyl groups could serve as coordination sites for metal ions, leading to the formation of new materials with interesting optical, electronic, or catalytic properties.

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

Should this compound or its derivatives show promising biological activity, a crucial area of future research will be to elucidate their mechanism of action at the molecular level. This would involve:

Target Identification: Identifying the specific biomolecular targets (e.g., enzymes, receptors) with which the compound interacts.

Structure-Activity Relationship (SAR) Studies: Synthesizing a range of analogs and evaluating their biological activity to understand how different structural features contribute to their potency and selectivity.

Biophysical Techniques: Employing techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to study the binding interactions between the compound and its biological target in detail.

Challenges in Scalable Synthesis and Derivatization

A significant hurdle in the practical application of this compound will be the development of a scalable and cost-effective synthesis. Challenges include:

Purification: The purification of intermediates and the final product can be challenging, especially on a large scale.

Regioselectivity: Controlling the regioselectivity of the reactions used to introduce the various substituents onto the pyridine ring can be difficult.

Overcoming these challenges will require significant process development and optimization.

Integration with Emerging Technologies in Chemical Research

The future study of this compound can be significantly accelerated by integrating emerging technologies:

High-Throughput Screening (HTS): HTS platforms can be used to rapidly screen large libraries of derivatives for biological activity against a wide range of targets.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to analyze large datasets from computational modeling and HTS to predict the properties and activities of new compounds, thereby guiding the design of more potent and selective molecules.

Automated Synthesis: Robotic platforms for automated synthesis can accelerate the preparation of analogs for SAR studies.

Q & A

Q. Q1. What are the recommended synthetic strategies for 4-methyl-6-methylsulfanyl-pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalization of pyridine precursors. A plausible route includes:

Nucleophilic substitution : Introduce methylsulfanyl (-SMe) at the 6-position using S-methylation agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base like triethylamine (TEA) .

Aldehyde introduction : Employ Vilsmeier-Haack formylation at the 3-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions .

Q. Q2. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ ~9.5–10.0 ppm) and methylsulfanyl group (δ ~2.5 ppm for -SMe) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases like ACN/water with 0.1% TFA .

- FT-IR : Verify aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Methodological Answer:

Stability Studies :

- Conduct accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) in buffers (pH 1–10) .

- Monitor degradation via LC-MS to identify byproducts (e.g., oxidation of -SMe to sulfoxide).

Data Reconciliation :

- Compare kinetic models (zero-order vs. first-order degradation) using Arrhenius plots.

- Use DVS (dynamic vapor sorption) to assess hygroscopicity’s role in instability.

Q. Q4. What mechanistic insights exist for the reactivity of the aldehyde group in this compound during nucleophilic addition reactions?

Methodological Answer:

Mechanistic Probes :

- Employ hydrazine derivatives (e.g., DNPH in ) to trap the aldehyde as hydrazones, analyzed via NMR or X-ray crystallography .

- Study steric effects: The methylsulfanyl group at C6 may hinder nucleophilic attack at C3-aldehyde.

Computational Modeling :

- Use DFT calculations to map electrostatic potential surfaces (EPS) and predict regioselectivity.

Q. Q5. How can researchers validate the purity of this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

Sample Preparation :

- Liquid-liquid extraction (LLE) with ethyl acetate or SPE (solid-phase extraction) using C18 cartridges .

Quantitative Analysis :

- UPLC-MS/MS with deuterated internal standards (e.g., d₃-methyl analogs) to correct for matrix effects.

- Validate LOD (limit of detection) and LOQ (limit of quantification) per ICH guidelines .

Experimental Design Considerations

Q. Q6. What are the critical factors in designing a catalytic system for selective functionalization of this compound?

Methodological Answer:

Catalyst Selection :

- Transition-metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts (e.g., proline derivatives for asymmetric additions).

Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) enhance aldehyde reactivity but may promote side reactions.

In Situ Monitoring :

- Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.